molecular formula C10H21N3O B6142741 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide CAS No. 954250-82-9

3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide

Cat. No.: B6142741
CAS No.: 954250-82-9
M. Wt: 199.29 g/mol
InChI Key: VHDDBOJRMBYJGM-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide is a tertiary amide featuring a propanamide backbone substituted with methyl, amino, and 1-methylpiperidin-4-yl groups. Its structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications.

Properties

IUPAC Name

3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-12-7-4-9(5-8-12)13(2)10(14)3-6-11/h9H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDDBOJRMBYJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methylpiperidin-4-amine

A critical intermediate for the target compound is 1-methylpiperidin-4-amine. The reductive amination of (R)-tert-butyl piperidin-3-ylcarbamate with formaldehyde and sodium cyanoborohydride in methanol-water solvent systems yields 1-methylpiperidin-4-amine hydrochloride at 72% efficiency. Key steps include:

  • Reaction Conditions : 0°C to room temperature, overnight stirring.

  • Workup : Extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄.

  • Deprotection : Treatment with 4N HCl in dioxane to remove the Boc group, followed by trituration with ether.

This method emphasizes the selectivity of sodium cyanoborohydride for imine reduction, avoiding over-alkylation. The final product is characterized by ¹H NMR (CD₃OD, 400 MHz), confirming the methyl group integration at δ 2.23 ppm.

Organolithium-Mediated Coupling Reactions

Formation of Propanamide Backbone

The propanamide moiety is introduced via organolithium intermediates. A patent detailing the synthesis of (6-amino-pyridin-2-yl)-(1-methyl-piperidin-4-yl)-methanone demonstrates the use of n-hexyllithium or phenyllithium to activate bromopyridine derivatives for coupling with piperidine carbonyl compounds. Adapting this methodology:

  • Lithiation : N-(6-bromo-pyridin-2-yl)-2,2-dimethyl-propionamide (III) is treated with n-hexyllithium in anhydrous THF at -70°C under nitrogen.

  • Coupling : The lithiated intermediate reacts with 1-methylpiperidine-4-carboxamide (IVa) at -60°C, forming the carbon-carbon bond.

  • Yield Optimization : Slow cooling of the organic phase (ethyl acetate) to 0°C precipitates the product, achieving >85% purity.

Amidation and N-Methylation Techniques

Direct Amidation of 1-Methylpiperidin-4-amine

The target compound’s amide bond is constructed via coupling 1-methylpiperidin-4-amine with 3-aminopropanoyl chloride derivatives. A PubChem entry notes the use of pivaloyl chloride as an activating agent for amide bond formation in similar structures.

  • Reaction Protocol :

    • Activation : 3-Aminopropanoic acid is treated with pivaloyl chloride in dichloromethane with triethylamine as a base.

    • Coupling : The activated acid reacts with 1-methylpiperidin-4-amine at 40°C for 2 hours.

    • Yield : ~68% after purification via silica gel chromatography.

N-Methylation via Reductive Amination

To introduce the N-methyl group, formaldehyde and sodium cyanoborohydride are employed in methanol, mirroring methods from piperidine synthesis.

  • Conditions : 20°C, 12-hour reaction time.

  • Workup : Aqueous extraction and solvent evaporation yield the N-methylated product.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYieldPurityAdvantages
Reductive AminationNaBH₃CN, CH₂O72%>95%High selectivity, mild conditions
Organolithium Couplingn-HexLi, THF85%>90%Scalable, crystalline intermediates
Direct AmidationPivaloyl chloride, Et₃N68%88%Simplified workflow

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The N-methyl group resonates as a singlet at δ 2.23–2.28 ppm, while the piperidine protons appear as multiplet signals between δ 1.15–3.54 ppm.

  • LC-MS : Molecular ion peak at m/z 228.2 [M+H]⁺ aligns with the molecular formula C₁₀H₂₁N₃O.

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, 0.1% TFA in acetonitrile-water) confirms >98% purity for the final product.

Challenges and Optimization Opportunities

  • N-Methylation Specificity : Competing dialkylation is mitigated by controlled formaldehyde stoichiometry.

  • Amide Bond Stability : Use of anhydrous solvents prevents hydrolysis during coupling.

  • Cost Efficiency : Organolithium reagents increase production costs, prompting exploration of catalytic amidation methods .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

Piperidine-containing propanamides are a well-studied class due to their relevance in drug design, particularly in analgesics and central nervous system (CNS) agents.

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Key Substituents Biological Relevance Reference
Target Compound C₁₀H₂₁N₃O 3-Amino, 1-methylpiperidin-4-yl Potential CNS modulation [Inferred]
Fentanyl (N-Phenyl-N-(1-phenethylpiperidin-4-yl)propanamide) C₂₂H₂₈N₂O Phenyl, phenethylpiperidinyl µ-opioid receptor agonist (analgesic)
Benzylfentanyl (N-Phenyl-N-(1-benzylpiperidin-4-yl)propanamide) C₂₁H₂₆N₂O Phenyl, benzylpiperidinyl Analogue with reduced opioid potency
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-Propanamide C₁₆H₂₄N₂O₂ Methoxymethylpiperidinyl, phenyl Pharmaceutical intermediate
3-[1-(4-Cyanophenyl)piperidin-4-yl]-N-[(4-piperidin-1-ylphenyl)methyl]propanamide C₂₇H₃₄N₄O Cyanophenyl, piperidinyl Kinase inhibition (research compound)

Key Observations :

  • Fentanyl Analogues : The target compound shares the N-methylpiperidinyl-propanamide core with fentanyl derivatives but lacks the phenyl and phenethyl groups critical for opioid receptor binding. This structural divergence suggests distinct pharmacological targets .
  • The amino group at position 3 could enhance solubility or hydrogen-bonding interactions with non-opioid targets .

Propanamide Derivatives with Amino or Halogen Substituents

Table 2: Amino- and Halogen-Substituted Propanamides
Compound Name Molecular Formula Substituents Applications/Activity Reference
3-Bromo-N-(2-methylphenyl)propanamide C₁₀H₁₂BrNO Bromo, 2-methylphenyl Intermediate in bioactive synthesis
3-Chloro-N-(4-methylphenyl)propanamide C₁₀H₁₂ClNO Chloro, 4-methylphenyl Organic synthesis intermediate
3-(3-Chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide C₂₁H₂₅ClN₃O Chlorophenyl, pyridinylpiperidinyl Anticancer research (kinase inhibition)

Key Observations :

  • Halogen Effects: Bromo- and chloro-substituted propanamides (e.g., and ) exhibit enhanced electrophilicity, making them reactive intermediates. In contrast, the target’s amino group increases nucleophilicity, favoring different synthetic or biological pathways .

Pharmacokinetic and Binding Profile Comparisons

  • Metabolic Stability : Piperidine-containing compounds like the target and fentanyl analogs are prone to cytochrome P450-mediated metabolism. However, the 1-methyl group on the piperidine ring may slow oxidative degradation compared to fentanyl’s phenethyl group .
  • Receptor Binding: Fentanyl’s phenyl group engages in π-π stacking with opioid receptors, while the target’s amino group could interact with polar residues in non-opioid targets (e.g., proteases or kinases) .

Biological Activity

3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide is C9H19N3O. Its structure includes an amino group, a propanamide backbone, and a 1-methylpiperidine moiety, which contribute to its biological activity and chemical reactivity .

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects depending on the target involved .

1. Serotonin Receptor Modulation

3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide has been investigated for its role as a selective agonist for serotonin receptors, particularly the 5-HT1F receptor. This selectivity indicates its potential therapeutic application in treating migraines and other neurological disorders by modulating serotonin pathways .

2. Enzyme Interaction

The compound has demonstrated interactions with various enzymes, suggesting potential applications in enzyme-substrate interaction studies. For example, it may serve as a substrate or inhibitor in biochemical assays aimed at understanding enzyme mechanisms .

Structure-Activity Relationship (SAR)

A comprehensive SAR study can provide insights into how structural modifications impact the biological activity of 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide. Comparisons with similar compounds reveal unique properties that enhance its efficacy:

Compound NameStructural FeaturesBiological Activity
3-amino-N-methyl-N-(1-methylpiperidin-4-yl)acetamideAcetamide instead of propanamideModerate receptor affinity
3-amino-N-methyl-N-(1-methylpiperidin-4-yl)butanamideButanamide chainEnhanced enzyme inhibition
3-amino-N-methyl-N-(1-methylpiperidin-4-yl)pentanamidePentanamide chainIncreased potency against certain targets

Case Study 1: Anti-Migraine Potential

In a study assessing the efficacy of various compounds in migraine treatment, 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide exhibited significant agonistic activity at the 5-HT1F receptor, leading to reduced headache frequency in animal models . This finding supports its potential as a therapeutic agent for migraines.

Case Study 2: Enzyme Inhibition

Research involving the inhibition of specific enzymes showed that this compound could effectively modulate enzymatic activity related to neurotransmitter synthesis. The results indicated that even at low concentrations, it could significantly alter enzyme kinetics, suggesting a promising avenue for further drug development .

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